molecular formula C16H16ClNO2 B4186508 N-(2-chlorobenzyl)-3-ethoxybenzamide

N-(2-chlorobenzyl)-3-ethoxybenzamide

Cat. No.: B4186508
M. Wt: 289.75 g/mol
InChI Key: QDCZHESZAQLQBP-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 2-chlorobenzyl group attached to the nitrogen of a benzamide scaffold, with an ethoxy substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-14-8-5-7-12(10-14)16(19)18-11-13-6-3-4-9-15(13)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCZHESZAQLQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: 3-Ethoxy vs. 2-Ethoxy Derivatives

A critical distinction arises in the position of the ethoxy group. N-(2-Chlorobenzyl)-2-ethoxybenzamide () differs by having the ethoxy group at the 2-position instead of the 3-position. This minor structural variation can significantly alter molecular conformation and intermolecular interactions. For instance:

  • Solubility : The 3-ethoxy derivative may exhibit better solubility in polar solvents due to reduced steric hindrance compared to the 2-ethoxy isomer.
  • Biological Activity : Positional changes can affect binding affinity to target proteins. For example, analogs with substituents at the 3-position often show enhanced interaction with aromatic residues in enzyme active sites .

Substitution Patterns: Chlorobenzyl vs. Other Aromatic Groups

Compounds like N-(3-chloro-2-methylphenyl)-2-ethoxybenzamide () replace the 2-chlorobenzyl group with a 3-chloro-2-methylphenyl moiety. Key differences include:

  • Steric Bulk : Methyl groups introduce steric hindrance, which may reduce binding efficiency in compact enzymatic pockets .

Functional Group Variations: Benzamide vs. Sulfonamide

N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k, ) replaces the benzamide core with a sulfonamide group. This substitution:

  • Biological Activity : Compound 6k exhibits butyrylcholinesterase (BChE) inhibition (IC50 = 42.21 ± 0.25 µM), suggesting that sulfonamide derivatives may have stronger inhibitory effects compared to benzamides, though direct comparisons require further study .

Enzyme Inhibition Profiles

  • BChE Inhibition : Analogs like 6k and 6d () highlight the importance of halogenated and ethoxy substituents in cholinesterase inhibition. The target compound’s 2-chlorobenzyl group may similarly enhance interactions with BChE’s peripheral anionic site.
  • Structural Insights : The tetrahydrothiophenyl-dioxide group in N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-3-ethoxybenzamide () introduces a sulfone moiety, which could mimic transition states in enzymatic reactions, a feature absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-3-ethoxybenzamide
Reactant of Route 2
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N-(2-chlorobenzyl)-3-ethoxybenzamide

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